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Cat. No.: B1674637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GAT228 is the (R)-(+)-enantiomer of the racemic compound GAT211 and is a novel allosteric

modulator of the cannabinoid receptor 1 (CB1).[1] Unlike its S-(-)-enantiomer, GAT229, which

functions as a pure positive allosteric modulator (PAM), GAT228 exhibits distinct pharmacology

as an allosteric agonist.[1][2][3][4] This means that GAT228 can directly activate the CB1

receptor by binding to a site topographically distinct from the orthosteric site where

endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This

unique mechanism of action presents a promising avenue for therapeutic intervention,

potentially avoiding some of the adverse psychotropic effects associated with orthosteric CB1

receptor agonists. This technical guide provides a comprehensive overview of GAT228,

including its pharmacological properties, signaling pathways, and the experimental protocols

used for its characterization.

Chemical Properties
Formal Name: 3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

CAS Number: 1446648-15-2

Molecular Formula: C₂₂H₁₈N₂O₂
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Formula Weight: 342.4 g/mol

Solubility: Soluble in DMSO (20 mg/ml)

Pharmacological Data
The following tables summarize the quantitative data for GAT228's activity at the CB1 receptor

from various in vitro assays.

Table 1: In Vitro Agonist Activity of GAT228 at the Human CB1 Receptor

Assay Cell Line Parameter Value Reference

β-arrestin

Recruitment
HEK293A pEC₅₀ 6.7 ± 0.1

cAMP Inhibition HEK293A pEC₅₀ 7.1 ± 0.1

ERK1/2

Phosphorylation
HEK293A pEC₅₀ 7.4 ± 0.2

PLCβ3

Phosphorylation
HEK293A pEC₅₀ 7.0 ± 0.1

Table 2: Effect of GAT228 on Orthosteric Ligand Binding

Assay Radioligand Cell Line Effect
Concentrati
on

Reference

Radioligand

Binding

[³H]CP

55,940
CHO-hCB₁

No effect on

binding
Up to 1 µM

Signaling Pathways and Mechanism of Action
GAT228 activates the CB1 receptor, leading to the initiation of several downstream signaling

cascades. As a G protein-coupled receptor (GPCR), CB1 activation by GAT228 influences

multiple intracellular pathways. GAT228 has been shown to induce β-arrestin recruitment,

inhibit cyclic adenosine monophosphate (cAMP) production, and stimulate the phosphorylation
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of extracellular signal-regulated kinases 1/2 (ERK1/2) and phospholipase C beta 3 (PLCβ3) in

HEK293A cells expressing the human CB1 receptor. Furthermore, it inhibits excitatory

postsynaptic currents (EPSCs) in a subset of CB1-expressing murine autaptic hippocampal

neurons.

Computational studies suggest that GAT228 binds to an intracellular transmembrane (TM) helix

1-2-4 exosite, which allows it to function as both an allosteric agonist and a weak positive

allosteric modulator (PAM). This is in contrast to its enantiomer, GAT229, which binds to an

extracellular site. The binding of GAT228 is proposed to promote a conformational change in

the receptor that leads to its activation.
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Caption: GAT228 signaling pathways at the CB1 receptor.

Experimental Protocols
The characterization of GAT228 as a CB1 receptor allosteric agonist involves a series of in

vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay
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Objective: To determine if GAT228 binds to the orthosteric site or an allosteric site by

assessing its effect on the binding of a known orthosteric radioligand.

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human CB1 receptor.

[³H]CP55,940 (orthosteric agonist radioligand).

GAT228.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying

concentrations of GAT228.

Incubations are typically carried out at 30°C for 60-90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

orthosteric agonist (e.g., 10 µM WIN 55,212-2).

Data are analyzed to determine if GAT228 enhances or displaces the binding of

[³H]CP55,940. A lack of effect on orthosteric ligand binding, as observed with GAT228,

suggests it does not bind to the orthosteric site.

[³⁵S]GTPγS Binding Assay
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Objective: To measure the activation of G proteins coupled to the CB1 receptor, a hallmark of

agonist activity.

Materials:

Cell membranes from CHO-K1 cells overexpressing hCB1R.

[³⁵S]GTPγS.

Guanosine diphosphate (GDP).

GAT228.

Assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 100 mM NaCl, 0.2 mM EDTA, 1 mM DTT,

pH 7.4).

Procedure:

Incubate cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying

concentrations of GAT228.

Incubate at 30°C for 90 minutes.

Separate bound from free [³⁵S]GTPγS by filtration.

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

An increase in [³⁵S]GTPγS binding indicates G protein activation and thus agonist activity

of GAT228.

β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the CB1 receptor upon agonist

binding, a key step in GPCR desensitization and signaling.

Materials:

CHO-K1 cells co-expressing the human CB1 receptor and a β-arrestin reporter system

(e.g., DiscoveRx PathHunter).
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GAT228.

Cell culture medium (e.g., Opti-MEM with 1% FBS).

Detection reagents.

Procedure:

Plate cells in 96-well plates and incubate overnight.

Treat cells with varying concentrations of GAT228 for 90 minutes.

Add detection solution according to the manufacturer's protocol and incubate for 60

minutes at room temperature.

Measure chemiluminescence using a plate reader.

An increase in the chemiluminescent signal indicates β-arrestin recruitment.

cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of

activating the Gi/o-coupled CB1 receptor.

Materials:

HEK293 or CHO cells expressing the human CB1 receptor.

Forskolin (an adenylyl cyclase activator).

GAT228.

cAMP detection kit (e.g., LANCE Ultra cAMP kit).

Procedure:

Pre-treat cells with varying concentrations of GAT228.

Stimulate the cells with forskolin to induce cAMP production.
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Lyse the cells and measure the intracellular cAMP levels using a competitive

immunoassay or other detection methods.

A decrease in forskolin-stimulated cAMP levels in the presence of GAT228 indicates Gi/o-

mediated signaling.

In Vivo Applications and Future Directions
GAT228 has demonstrated therapeutic potential in preclinical models. For instance, it has been

shown to reduce ocular pain and inflammation. In contrast to its enantiomer GAT229, which

showed beneficial effects in a mouse model of Huntington's disease, GAT228 did not alter

symptom progression in the same model. This highlights the nuanced and distinct

pharmacological profiles of these enantiomers.

The development of allosteric agonists like GAT228 offers a novel strategy for modulating the

endocannabinoid system. By directly activating the CB1 receptor through an allosteric site,

these compounds may provide a more targeted therapeutic effect with a potentially improved

safety profile compared to orthosteric agonists. Further research is warranted to fully elucidate

the therapeutic potential and the in vivo pharmacological profile of GAT228.
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Caption: General workflow for characterizing a novel CB1 allosteric modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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